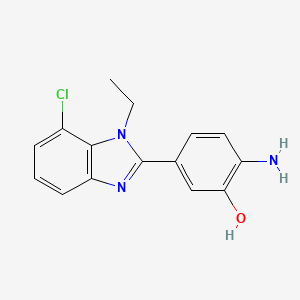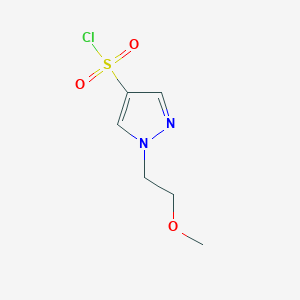
1-(2-methoxyethyl)-1H-pyrazole-4-sulfonyl chloride
Overview
Description
The compound “1-(2-methoxyethyl)-1H-pyrazole-4-sulfonyl chloride” is a complex organic molecule. It contains a pyrazole ring, which is a type of aromatic organic compound with the formula C3H3N2H. It also contains a sulfonyl chloride group (-SO2Cl), which is a functional group in organic chemistry, and a methoxyethyl group, which is an ether .
Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. For instance, sulfonyl chlorides are typically reactive towards nucleophiles, undergoing substitution reactions. Pyrazoles can act as bidentate ligands in coordination chemistry .Scientific Research Applications
Synthesis and Chemical Reactivity
Sulfonylation of Aminopyrazoles : A study by Povarov et al. (2019) discusses the sulfonylation reaction of 3-aryl-5-methoxymethyl-4-amino-1H-pyrazoles using p-acetamidobenzenesulfonyl chloride, resulting in sulfanilamide derivatives of substituted aminopyrazoles. This work highlights the use of 1H-pyrazole-4-sulfonyl chloride in synthesizing new compounds with potential biochemical applications (Povarov et al., 2019).
Development of Heterocyclic Sulfonamides and Sulfonyl Fluorides : Joseph W. Tucker and colleagues (2015) utilized a sulfur-functionalized aminoacrolein derivative for the synthesis of heterocyclic sulfonyl chlorides, including pyrazole-4-sulfonamides, showcasing the utility of these compounds in medicinal chemistry (Tucker et al., 2015).
Biological Applications
Antibacterial Activities of Sulfonamide Derivatives : Mohamed (2007) synthesized 4-(2-Methoxybenzyl)-6-arylpyridazine-3-sulfonyl chlorides and evaluated their antibacterial activities. Some derivatives showed significant activity against common bacterial strains like E. coli and Staphylococcus aureus, indicating the potential biomedical applications of these compounds (Mohamed, 2007).
COX-2 Inhibition by Sulfonamide-Containing Pyrazole Derivatives : Penning et al. (1997) prepared sulfonamide-containing 1,5-diarylpyrazole derivatives, which were evaluated for their ability to inhibit cyclooxygenase-2 (COX-2), an important target in anti-inflammatory therapies. This research highlights the pharmacological relevance of pyrazole-4-sulfonyl chloride derivatives in drug development (Penning et al., 1997).
Advanced Materials and Catalysis
Metallosupramolecular Cage Formation : Hartshorn and Steel (1997) reported the self-assembly of a three-dimensional cage using 1,3,5-tris(pyrazol-1-ylmethyl)-2,4,6-triethyl-benzene with palladium chloride. This study demonstrates the potential use of pyrazole derivatives in constructing complex supramolecular structures (Hartshorn & Steel, 1997).
Ionic Liquid Synthesis and Catalysis : Moosavi‐Zare et al. (2013) synthesized a novel ionic liquid, 1-sulfopyridinium chloride, which was used as an efficient catalyst in organic synthesis, illustrating the versatility of pyrazole derivatives in catalytic processes (Moosavi‐Zare et al., 2013).
Safety And Hazards
properties
IUPAC Name |
1-(2-methoxyethyl)pyrazole-4-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2O3S/c1-12-3-2-9-5-6(4-8-9)13(7,10)11/h4-5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQABRQGINUJMAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(C=N1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methoxyethyl)-1H-pyrazole-4-sulfonyl chloride | |
CAS RN |
1183082-06-5 | |
| Record name | 1-(2-methoxyethyl)-1H-pyrazole-4-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Amino-2-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B1530188.png)
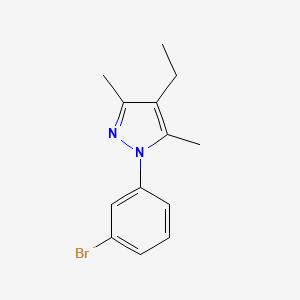
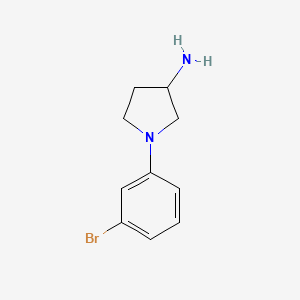
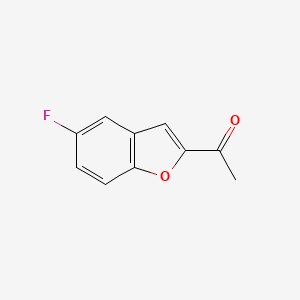
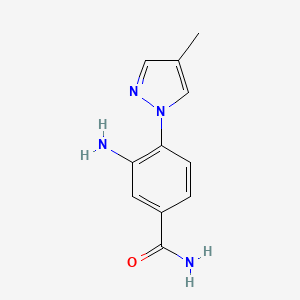
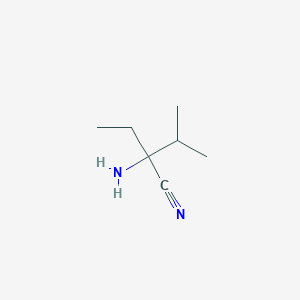
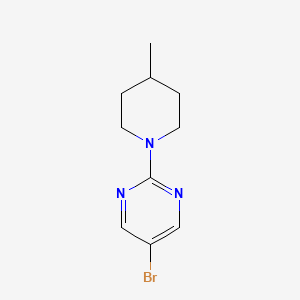

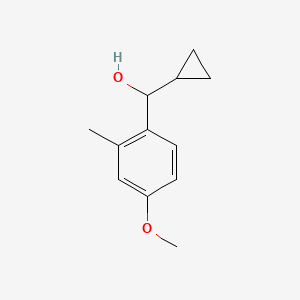
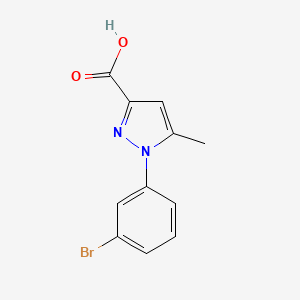
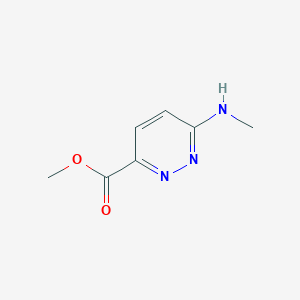
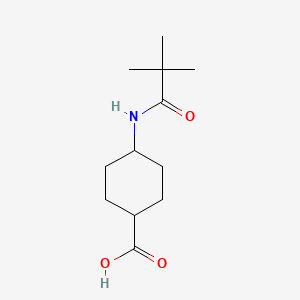
![3-{Cyclopropyl[(2-methoxyphenyl)carbamoyl]amino}propanoic acid](/img/structure/B1530207.png)
